![molecular formula C33H27N3O4 B1258290 3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester](/img/structure/B1258290.png)
3-Phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylpropanoic acid [3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-[2-(2-pyridinyl)ethyl]-7-isoquinolinyl] ester is an azaphilone.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heck-Mediated Synthesis : A study by Pampín et al. (2003) described the Heck coupling reaction to synthesize [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, which are structurally related to the 3-phenylpropanoic acid ester derivatives. This method is instrumental in synthesizing naphtho[2,1-f]isoquinolines, highlighting the potential for creating complex molecular structures (Pampín et al., 2003).
Thermal Gas-Phase Elimination : Al-Awadi et al. (2005) investigated the thermal gas-phase elimination kinetics of compounds like 3-phenylpropanoic acid, indicating the potential for understanding reaction pathways and stability of related compounds under high temperatures (Al-Awadi et al., 2005).
Photochemistry of Substituted Esters : The study by DeCosta and Pincock (1993) on the photochemistry of substituted 1-naphthylmethyl esters of 3-phenylpropanoic acid highlighted the formation of radical pairs and ion pairs upon photolysis, essential for understanding light-induced reactions in these compounds (DeCosta & Pincock, 1993).
Biological and Pharmacological Applications
Chemo-Enzymatic Synthesis : Zhao et al. (2014) reported on the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a related compound, demonstrating the potential for producing optically pure compounds, which is significant for pharmaceutical applications (Zhao et al., 2014).
Process Development and Scale-Up : A study by Banks et al. (2009) described a synthetic route for large-scale synthesis of compounds structurally related to 3-phenylpropanoic acid esters, indicating the feasibility of industrial-scale production for pharmaceutical use (Banks et al., 2009).
Antileishmanial Activity : Research by Maurya et al. (2009) on compounds derived from Tinospora sinensis, including esters structurally similar to 3-phenylpropanoic acid, showed potential antileishmanial activity, suggesting a possible role in developing treatments for parasitic infections (Maurya et al., 2009).
Propiedades
Fórmula molecular |
C33H27N3O4 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
[3-(4-cyanophenyl)-7-methyl-6,8-dioxo-2-(2-pyridin-2-ylethyl)isoquinolin-7-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C33H27N3O4/c1-33(40-31(38)15-12-23-7-3-2-4-8-23)30(37)20-26-19-29(25-13-10-24(21-34)11-14-25)36(22-28(26)32(33)39)18-16-27-9-5-6-17-35-27/h2-11,13-14,17,19-20,22H,12,15-16,18H2,1H3 |
Clave InChI |
WZURRFVQEXUPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C=C2C=C(N(C=C2C1=O)CCC3=CC=CC=N3)C4=CC=C(C=C4)C#N)OC(=O)CCC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


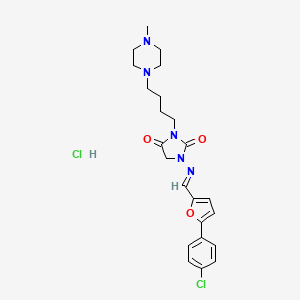


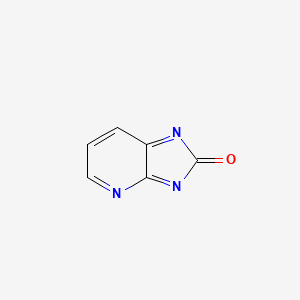
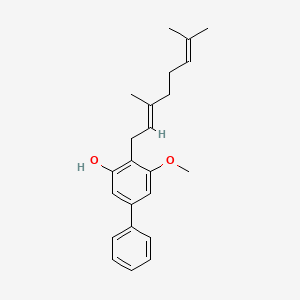

![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)
![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)
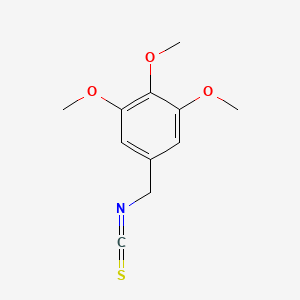
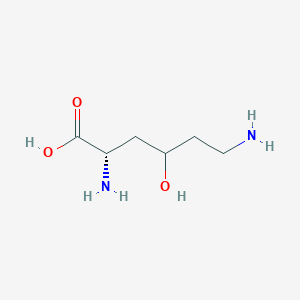
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
